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Compound of Interest

Compound Name: Anticancer agent 220

Cat. No.: B15565723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and mechanisms of

action for compounds identified as "Anticancer agent 220." Initial research reveals that this

designation may refer to at least two distinct chemical entities: INNO-220, a novel molecular

glue degrader, and a chromanone derivative with cytotoxic properties. This document will

address each compound separately, presenting available data on their biological activity,

experimental protocols, and associated signaling pathways to facilitate further research and

development.

Section 1: INNO-220 - A CK1α Molecular Glue
Degrader
INNO-220 has been identified as a highly selective and orally bioavailable molecular glue

degrader targeting Casein Kinase 1α (CK1α). Its primary mechanism of action involves the

activation of the p53 tumor suppressor pathway and the inhibition of NF-κB signaling, making it

a promising candidate for the treatment of B-cell lymphomas.[1]

Molecular Target and Mechanism of Action
INNO-220 functions by inducing the degradation of CK1α. Molecular dynamics modeling has

shown that INNO-220 facilitates the interaction between CK1α and the CRBN E3 ubiquitin

ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of

CK1α.[1] This degradation event disrupts the CARD11/BCL10/MALT1 (CBM) complex, a key
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driver of NF-κB signaling in certain B-cell malignancies.[1] Specifically, INNO-220 treatment

has been shown to significantly reduce the phosphorylation of CARD11 at Ser652, a critical

step for the assembly and activation of the CBM complex.[1]

The degradation of CK1α by INNO-220 leads to two major downstream effects:

p53 Activation: By an undefined mechanism, the reduction of CK1α levels leads to an

increase in p53 expression.[1]

NF-κB Inhibition: INNO-220 treatment leads to a significant decrease in the phosphorylation

of IκBα (at Ser32) and p65 (at Ser536), key steps in the activation of the NF-κB signaling

pathway.[1]

Quantitative Data
Cell Line Cancer Type Effect of INNO-220

OCI-Ly3 B-Cell Lymphoma
Activates p53 and inhibits NF-

κB signaling[1]

Z-138 Mantle Cell Lymphoma (MCL)
Induces apoptosis and cell

cycle arrest at G0/G1 phase[1]

OCI-Ly19 GCB-DLBCL
Induces apoptosis and cell

cycle arrest at G0/G1 phase[1]

Signaling Pathway
The proposed signaling pathway for INNO-220 is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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